N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of new substituted cinnamamides, including compounds similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide, by condensation reactions. These compounds are analyzed using spectral studies to understand their structures and properties (Pareek, Joseph, & Seth, 2010). Another study presented a novel approach for direct synthesis of cinnamic acids, which are crucial for generating cinnamamide derivatives, using boron tribromide (Chiriac, Tanasă, & Onciu, 2005).
Biological Activity
Cinnamamide derivatives have been evaluated for their fungicidal and insecticidal activities. A study designed and synthesized novel cinnamamide derivatives showing significant inhibition against plant pathogens and exhibiting moderate nematicidal activities (Xiao et al., 2011). Another investigation into amido linked bis heterocycles derived from cinnamamide derivatives highlighted their antimicrobial potential, with specific compounds showing strong antibacterial and antifungal activities (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Chemical Reactions
Research into the photochemical reactions of bis-aromatic systems revealed novel photocycloadditions between pyridine and furan, providing insights into the reactivity of furan-containing compounds like this compound. These studies contribute to the understanding of complex chemical processes and the potential synthesis of new compounds (Sakamoto et al., 1999).
Mechanism of Action
Target of Action
The primary targets of N-((6-(furan-2-yl)pyridin-3-yl)methyl)cinnamamide are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the presence of other molecules, pH, temperature, and more. Understanding how these environmental conditions affect the compound’s action will be important for optimizing its use and effectiveness.
Properties
IUPAC Name |
(E)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(11-9-15-5-2-1-3-6-15)21-14-16-8-10-17(20-13-16)18-7-4-12-23-18/h1-13H,14H2,(H,21,22)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCNDLAXYAZXPV-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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